2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol
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Overview
Description
2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups and a methoxy group, along with a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethyl-4-methoxybenzaldehyde.
Grignard Reaction: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the Grignard reaction and subsequent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanone.
Reduction: 2-(3,5-Dimethyl-4-methoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-2-propanol
- 2-(3,5-Dimethylphenyl)-2-propanol
- 2-(3,5-Dimethyl-4-hydroxyphenyl)-2-propanol
Uniqueness
2-(3,5-Dimethyl-4-methoxyphenyl)-2-propanol is unique due to the presence of both methyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8-6-10(12(3,4)13)7-9(2)11(8)14-5/h6-7,13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKLOKIITHRABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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